

# Commercial suppliers of Glycocide-13C2 for research

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Compound of Interest		
Compound Name:	Glycocide-13C2	
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An In-depth Technical Guide to D-[1,2-13C2]glucose for Metabolic Research

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of D-[1,2-13C2]glucose, a stable isotopelabeled sugar crucial for metabolic research. It details commercial suppliers, experimental protocols for its use in metabolic flux analysis, and visualizations of the key metabolic pathways it helps to elucidate.

## Commercial Suppliers of D-[1,2-13C2]glucose

For researchers looking to source D-[1,2-13C2]glucose, several reputable commercial suppliers provide this compound for research purposes. The table below summarizes the key quantitative data from some of the major suppliers to facilitate easy comparison.

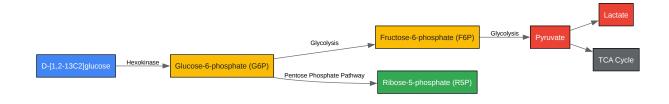


Supplier	Product Number	Isotopic Purity	Chemical Purity	Available Quantities
Cambridge Isotope Laboratories, Inc.	CLM-504	99 atom % <sup>13</sup> C	≥98%	0.25 g, 0.5 g
Sigma-Aldrich	453188	99 atom % <sup>13</sup> C	≥99% (CP)	100 mg, 500 mg, 1 g
Omicron Biochemicals, Inc.	GLC-026	Not specified	Not specified	Contact for pricing and availability

## Metabolic Fate of D-[1,2-13C2]glucose

D-[1,2-<sup>13</sup>C<sub>2</sub>]glucose is a powerful tool for tracing the flow of carbon atoms through central carbon metabolism. When cells are cultured in media containing this labeled glucose, the <sup>13</sup>C atoms are incorporated into various downstream metabolites. The specific labeling patterns of these metabolites provide valuable information about the relative activities of different metabolic pathways, most notably glycolysis and the pentose phosphate pathway (PPP).[1][2]

The diagram below illustrates the initial steps of glucose metabolism and how the  $^{13}$ C labels from D-[1,2- $^{13}$ C<sub>2</sub>]glucose are distributed.



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Initial metabolic pathways for D-[1,2-13C2]glucose.

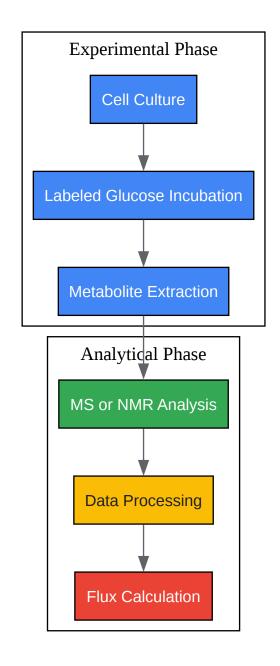
# **Experimental Protocols for Metabolic Flux Analysis**

Metabolic flux analysis (MFA) using D-[1,2-13C2]glucose is a powerful technique to quantify the rates of metabolic reactions.[4][5] The general workflow involves culturing cells with the labeled glucose, extracting metabolites, and analyzing the isotopic enrichment of key metabolites by mass spectrometry (MS) or nuclear magnetic resonance (NMR) spectroscopy.

## **Experimental Workflow**

The following diagram outlines the typical workflow for a metabolic flux analysis experiment using D-[1,2-13C2]glucose.





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A typical workflow for metabolic flux analysis.

## **Detailed Methodologies**

- 1. Cell Culture and Labeled Glucose Incubation:
- Cell Seeding: Plate cells at a desired density in standard culture medium and allow them to adhere and proliferate.



- Media Exchange: Once cells reach the desired confluency (typically 70-80%), replace the standard medium with a medium containing D-[1,2-13C2]glucose. The concentration of the labeled glucose should be similar to that of the standard medium.
- Incubation: Incubate the cells with the labeled medium for a predetermined time. This time
  can vary depending on the cell type and the specific metabolic pathways being investigated.
  A time-course experiment is often recommended to ensure that the cells have reached a
  metabolic and isotopic steady state.

#### 2. Metabolite Extraction:

- Quenching Metabolism: Rapidly quench metabolic activity to prevent further enzymatic reactions. This is typically achieved by aspirating the medium and washing the cells with an ice-cold saline solution.
- Extraction: Add a cold extraction solvent, commonly a mixture of methanol, acetonitrile, and water, to the cells.
- Cell Lysis and Collection: Scrape the cells in the extraction solvent and collect the cell lysate.
- Centrifugation: Centrifuge the lysate to pellet cell debris and proteins. The supernatant containing the metabolites is collected for analysis.
- 3. Mass Spectrometry (MS) Analysis:
- Instrumentation: A variety of mass spectrometers can be used, including gas chromatography-mass spectrometry (GC-MS) and liquid chromatography-tandem mass spectrometry (LC-MS/MS).
- Sample Preparation: The extracted metabolites may require derivatization before GC-MS
  analysis to increase their volatility. For LC-MS analysis, the samples are typically diluted in a
  suitable solvent.
- Data Acquisition: The mass spectrometer is operated to detect and quantify the mass isotopologues of the target metabolites. The relative abundance of each isotopologue is determined from the mass spectra.



- 4. Nuclear Magnetic Resonance (NMR) Spectroscopy Analysis:
- Instrumentation: High-field NMR spectrometers are required for the analysis of <sup>13</sup>C-labeled metabolites.
- Sample Preparation: The dried metabolite extract is reconstituted in a suitable deuterated solvent (e.g., D<sub>2</sub>O) containing a known concentration of an internal standard.
- Data Acquisition: <sup>13</sup>C and/or <sup>1</sup>H NMR spectra are acquired. The position and splitting of the peaks provide information about the location of the <sup>13</sup>C labels within the metabolite molecules.

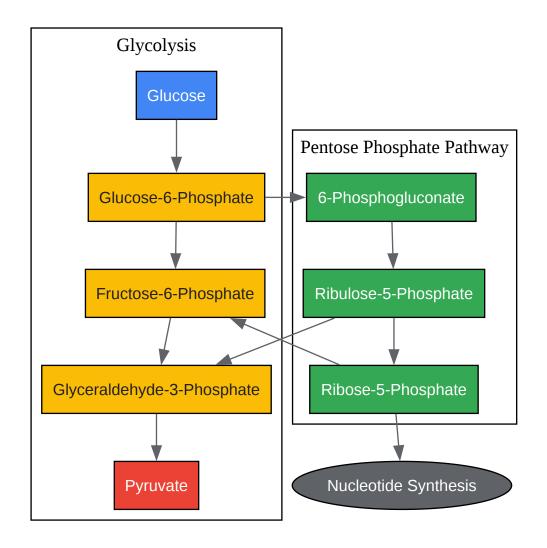
## **Glycolysis and Pentose Phosphate Pathway**

The labeling patterns of metabolites derived from D-[1,2-13C2]glucose are particularly useful for dissecting the relative fluxes through glycolysis and the pentose phosphate pathway.

- Glycolysis: The direct metabolism of [1,2-13C2]glucose through glycolysis results in the formation of pyruvate and lactate with two 13C atoms.
- Pentose Phosphate Pathway (PPP): When glucose enters the oxidative PPP, the C1 carbon is lost as CO<sub>2</sub>. The subsequent reactions of the non-oxidative PPP lead to the scrambling of the remaining <sup>13</sup>C label. This results in a different labeling pattern in downstream metabolites compared to glycolysis.

The diagram below illustrates the interconnectedness of these two pathways.





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